Cas no 937604-42-7 (2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)

2-4-(trifluoromethyl)phenyl-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
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- 2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLANE
- 2-(4-(trifluoromethyl)phenyl)thiazolidine
- Thiazolidine, 2-[4-(trifluoromethyl)phenyl]-
- 2-4-(trifluoromethyl)phenyl-1,3-thiazolidine
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- MDL: MFCD09027152
じっけんとくせい
- ゆうかいてん: 109-111°
2-4-(trifluoromethyl)phenyl-1,3-thiazolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM310018-1g |
2-(4-(Trifluoromethyl)phenyl)thiazolidine |
937604-42-7 | 95% | 1g |
$70 | 2024-07-19 | |
TRC | T900720-50mg |
2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolane |
937604-42-7 | 50mg |
$ 65.00 | 2022-06-02 | ||
TRC | T900720-100mg |
2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolane |
937604-42-7 | 100mg |
$ 80.00 | 2022-06-02 | ||
Key Organics Ltd | KA-0749-10MG |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolane |
937604-42-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Chemenu | CM310018-5g |
2-(4-(Trifluoromethyl)phenyl)thiazolidine |
937604-42-7 | 95% | 5g |
$199 | 2024-07-19 | |
Key Organics Ltd | KA-0749-25G |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolane |
937604-42-7 | >95% | 25g |
£968.00 | 2025-02-08 | |
Key Organics Ltd | KA-0749-10G |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolane |
937604-42-7 | >95% | 10g |
£440.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201712-1g |
2-(4-(Trifluoromethyl)phenyl)thiazolidine |
937604-42-7 | 95+% | 1g |
¥399.0 | 2024-04-17 | |
Life Chemicals | F1967-3437-0.5g |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
937604-42-7 | 95%+ | 0.5g |
$97.0 | 2023-09-06 | |
Key Organics Ltd | KA-0749-0.5G |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolane |
937604-42-7 | >95% | 0.5g |
£55.00 | 2025-02-08 |
2-4-(trifluoromethyl)phenyl-1,3-thiazolidine 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-4-(trifluoromethyl)phenyl-1,3-thiazolidineに関する追加情報
2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine: A Comprehensive Overview
2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine (CAS No. 937604-42-7) is a unique organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its thiazolidine ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a trifluoromethyl group attached to the phenyl ring introduces distinct electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine involves a multi-step process that typically begins with the preparation of the corresponding thioamide intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformational flexibility and intermolecular interactions.
One of the most promising applications of 2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine lies in its potential as a building block for drug discovery. Its thiazolidine core is known to exhibit bioactivity across various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities. Recent studies have highlighted its ability to modulate key cellular pathways, such as the NF-kB signaling cascade, which is implicated in chronic inflammatory diseases. Additionally, the trifluoromethyl group enhances the compound's lipophilicity, improving its bioavailability and pharmacokinetic profile.
In the realm of materials science, 2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its sulfur atoms can act as coordinating ligands, enabling the formation of highly porous structures with potential applications in gas storage and catalysis. Recent research has demonstrated its ability to form MOFs with exceptional surface areas and selectivity for CO₂ capture under ambient conditions.
The environmental impact of 2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms at environmentally relevant concentrations. Furthermore, its degradation products under UV light have been characterized using high-resolution mass spectrometry (HRMS), revealing that it undergoes photodegradation to form innocuous byproducts. These findings underscore its suitability for use in green chemistry applications.
In conclusion, 2-4-(Trifluoromethyl)Phenyl-1,3-Thiazolidine (CAS No. 937604-42-7) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and green chemistry. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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